2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine
Overview
Description
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine is a fluorinated aromatic heterocyclic compound It is characterized by the presence of four fluorine atoms and a dioxin ring structure, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine typically involves the fluorination of a suitable precursor followed by the introduction of the amine group. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with a fluorinating agent such as sulfur tetrafluoride under controlled conditions to introduce the fluorine atoms. The resulting intermediate is then treated with an amine source, such as ammonia or an amine derivative, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted dioxin derivatives.
Scientific Research Applications
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity towards these targets, potentially leading to inhibition or activation of specific biochemical pathways. The dioxin ring structure also contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
- 2,2,3,3-Tetrafluoro-1,4-butanediol
- 3,7-Dihydrobenzo[1,2-b:4,5-b’]difuran-2,6-dione
Uniqueness
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine is unique due to the specific positioning of the amine group and the fluorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-benzodioxin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-7(10)8(11,12)15-6-4(13)2-1-3-5(6)14-7/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOWEJQQELYQIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380195 | |
Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119895-70-4 | |
Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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